Bienvenue dans la boutique en ligne BenchChem!

3-Hydroxy Benzopyrene

Analytical Chemistry Biomonitoring Mass Spectrometry

Choose 3-Hydroxybenzopyrene (3-OH-BaP) for unequivocal BaP biomonitoring. Unlike non-specific 1-hydroxypyrene, this primary metabolite provides a direct, diagnostically sensitive measure of internal exposure to the Group 1 carcinogen benzo[a]pyrene. Essential for occupational health compliance, environmental epidemiology, and ADME/PBPK modeling studies. Order high-purity standard today.

Molecular Formula C20H12O
Molecular Weight 268.3 g/mol
CAS No. 13345-21-6
Cat. No. B196075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy Benzopyrene
CAS13345-21-6
Synonyms3-hydroxybenzo(a)pyrene
3-hydroxybenzo(a)pyrene, 3H-labeled
3-OH-BaP
3-OH-BP
benzo(a)pyren-3-ol
Molecular FormulaC20H12O
Molecular Weight268.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)O
InChIInChI=1S/C20H12O/c21-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h1-11,21H
InChIKeySPUUWWRWIAEPDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow to Green Solid

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxybenzopyrene (3-OH-BaP, CAS 13345-21-6): A Key Monohydroxylated Biomarker for Benzo[a]pyrene Exposure Assessment and Toxicological Research


3-Hydroxybenzopyrene (3-OH-BaP), formally designated as benzo[a]pyren-3-ol (CAS 13345-21-6), is a monohydroxylated polycyclic aromatic hydrocarbon (PAH) and a major Phase I metabolite of the ubiquitous environmental procarcinogen benzo[a]pyrene (BaP) [1]. This ortho- and peri-fused polycyclic arene, characterized by the molecular formula C20H12O and a molecular weight of 268.31 g/mol [2], is formed endogenously via cytochrome P450-mediated hydroxylation [1]. As a direct and specific derivative of BaP, 3-OH-BaP has been rigorously established as a diagnostically sensitive and specific urinary biomarker for assessing internal exposure to carcinogenic BaP across diverse occupational and environmental settings, superseding less specific surrogates like 1-hydroxypyrene [3][4].

Why Substituting 3-Hydroxybenzopyrene (13345-21-6) with Common PAH Biomarkers Like 1-Hydroxypyrene Compromises Analytical Specificity and Exposure Assessment Accuracy


Substituting 3-Hydroxybenzopyrene (3-OH-BaP) with other hydroxylated PAH metabolites, most notably 1-hydroxypyrene (1-OH-Pyr), introduces a critical source of analytical error due to a fundamental lack of metabolic specificity. While 1-OH-Pyr is a major and readily detectable metabolite of pyrene, it serves as a broad, non-specific marker of total PAH exposure [1]. In stark contrast, 3-OH-BaP is derived exclusively from the metabolism of benzo[a]pyrene (BaP), a Group 1 human carcinogen [2]. Consequently, in populations with complex exposure profiles or low BaP burdens, 1-OH-Pyr levels fail to correlate with actual BaP exposure [1][3]. This inherent non-specificity makes 1-OH-Pyr an unreliable proxy for assessing risk from BaP, whereas 3-OH-BaP provides a direct and unequivocal measure of internal exposure to this specific carcinogen, which is crucial for both regulatory compliance and etiological studies. The quantitative evidence below demonstrates this and other points of quantifiable differentiation.

Quantitative Differentiation of 3-Hydroxybenzopyrene (13345-21-6): A Comparative Analysis of Analytical Sensitivity, Diagnostic Specificity, and Conjugate Metabolism


Superior Analytical Sensitivity: GC-APLI-MS Quantifies 3-Hydroxybenzopyrene at Sub-Part-Per-Trillion Levels Where Standard 1-Hydroxypyrene Assays Fail

Direct comparison of analytical methods for urinary PAH biomarkers reveals a pronounced difference in achievable sensitivity for 3-hydroxybenzo[a]pyrene (3-OH-BaP) versus 1-hydroxypyrene (1-OH-Pyr). A state-of-the-art method using gas chromatography coupled with atmospheric pressure laser ionization-mass spectrometry (GC-APLI-MS) achieved a limit of detection (LOD) of 0.6 pg/L and a limit of quantification (LOQ) of 1.8 pg/L for 3-OH-BaP [1]. This represents an improvement by a factor of at least 28 compared with existing methods [1]. In contrast, a parallel liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for simultaneous detection reported a method detection limit (MDL) of 1.03 µg/L (1,030,000 pg/L) for 3-OH-BaP and 0.49 µg/L (490,000 pg/L) for 1-OH-Pyr [2]. The >270,000-fold improvement in LOD for 3-OH-BaP via GC-APLI-MS enables its reliable quantification in all samples from both smokers and non-smokers, a feat not possible with the less sensitive LC-MS/MS method or with the more abundant 1-OH-Pyr which still fails to correlate with BaP exposure [1][3].

Analytical Chemistry Biomonitoring Mass Spectrometry

Diagnostic Specificity for Carcinogenic Benzo[a]pyrene Exposure: 3-Hydroxybenzopyrene Uniquely Correlates with BaP, Unlike the Broad-Spectrum Marker 1-Hydroxypyrene

A key differentiator for 3-hydroxybenzo[a]pyrene (3-OH-BaP) is its established diagnostic specificity and sensitivity for determining internal exposure to the carcinogen benzo[a]pyrene (BaP), a property not shared by the more commonly used 1-hydroxypyrene (1-OH-Pyr) [1]. A study evaluating both biomarkers in workers from various industries found that 3-OH-BaP could be shown to be a diagnostically specific and sensitive biomarker for determining internal BaP exposure [1]. Conversely, a study assessing environmental exposure to 16 priority PAHs found that urinary concentrations of 1-OH-Pyr were not correlated with atmospheric concentrations of PAHs to which subjects were exposed, nor with the concentrations of 3-OH-B[a]P [2]. Furthermore, in that study, nearly 80% of measurements for 3-OH-BaP were below the assay's limit of detection (LOD), underscoring the necessity of the ultra-sensitive analytical methods highlighted in the previous evidence item to realize the biomarker's full potential [2].

Occupational Health Biomonitoring Exposure Science

Metabolic Activation to a Proximate Mutagen: 3-Hydroxybenzopyrene Undergoes Secondary Metabolism to a DNA-Binding Species, Distinguishing Its Toxicological Pathway from Other Monohydroxy-PAHs

A critical and differentiating aspect of 3-hydroxybenzo[a]pyrene (3-OH-BP) is its ability to undergo further metabolic activation to a proximate mutagen, a pathway that distinguishes it from many other monohydroxylated PAH metabolites. Research has identified 3-hydroxy-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene (3-OH-BP-7,8-diol) as a major secondary metabolite of 3-OH-BP formed by liver enzymes [1]. This triol is a promutagen that can be further activated to bay-region diol-epoxides, which are highly reactive and capable of covalently binding to DNA, thereby contributing to the overall carcinogenic potency of its parent compound, BaP [1][2]. In contrast, 1-hydroxypyrene (1-OH-Pyr), a common comparator, is largely considered a detoxification product of pyrene and is not known to be activated to a potent DNA-reactive species via this specific secondary pathway [3]. This indicates that 3-OH-BP is not merely an inert excretion product but is part of the carcinogenic activation cascade of BaP.

Toxicology Xenobiotic Metabolism Mutagenesis

Quantifiable Differentiation of Smoking Status and Exposure: 3-Hydroxybenzopyrene Demonstrates a >3-Fold Dynamic Range Between Smokers and Non-Smokers Using Ultra-Sensitive GC-APLI-MS

The utility of 3-hydroxybenzo[a]pyrene (3-OH-BaP) as a biomarker for distinguishing low-level exposure cohorts is underscored by its quantifiable dynamic range. Using the ultra-sensitive GC-APLI-MS method (LOD: 0.6 pg/L), urinary 3-OH-BaP concentrations were measured in a cohort of 7 smokers and 7 non-smokers. The results demonstrated a clear separation between the groups: concentrations ranged from 37 to 270 pg/L for non-smokers and from 374 to 1,171 pg/L for smokers [1]. This represents a >3-fold increase in median values and, critically, enabled the quantification of 3-OH-BaP in all non-smoker samples for the first time, as no value fell below the LOQ [1]. This contrasts with a previous study where 80% of 3-OH-BaP measurements were below the detection limit using a less sensitive method, precluding any such comparative analysis [2]. This demonstrates that with appropriate methodology, 3-OH-BaP is a powerful tool for discriminating between even low levels of exposure.

Biomonitoring Tobacco Science Public Health

Conjugation Profile Divergence: Differential Glucuronidation of 3-Hydroxybenzopyrene Across Cell Lines Suggests Unique Metabolic Handling Compared to Other BaP Phenols

The metabolic fate of 3-hydroxybenzo[a]pyrene (3-OH-BaP) differs from that of other BaP-derived phenolic metabolites in its conjugation patterns, a key factor influencing its bioavailability and excretion. In a study using human intestinal Caco-2 and its clonal variant TC7 cells, the glucuronide conjugate of 3-OH-BaP (3-OH-BaP-glucuronide) was detected as a metabolite when benzo[a]pyrene was used as the substrate [1]. Notably, this metabolite was detected in TC7 cells but not in the parental Caco-2 cells, while the sulfate conjugate (BaP-3-sulfate) was formed in both cell lines [1]. This indicates a cell-line-specific glucuronidation capacity for the 3-hydroxy isomer. This contrasts with the 1-hydroxy isomer, where benzo[a]pyrene-1-sulfate was formed but no data on differential glucuronidation was provided in this context [1]. This suggests that the phase II metabolism of 3-OH-BaP is subject to unique regulatory or enzymatic factors that are not uniformly applied to all monohydroxy-BaP metabolites.

Drug Metabolism Xenobiotic Conjugation In Vitro Models

Validated Research and Industrial Application Scenarios for 3-Hydroxybenzopyrene (CAS 13345-21-6) Based on Quantitative Differentiation Evidence


High-Sensitivity Biomonitoring for Low-Level Environmental and Tobacco-Related BaP Exposure

This scenario leverages the unparalleled analytical sensitivity achieved for 3-OH-BaP using GC-APLI-MS. As demonstrated in Section 3, this method provides a limit of quantification (LOQ) of 1.8 pg/L, enabling the reliable detection and quantification of 3-OH-BaP in 100% of samples from both smokers and non-smokers, where previous methods failed [1]. This capability is essential for epidemiological studies aiming to correlate low-level BaP exposure with health outcomes, for assessing the efficacy of smoking cessation or harm-reduction products [2], and for monitoring environmental exposures in the general population, including vulnerable groups like children.

Occupational Health Surveillance for Carcinogen-Specific Risk Assessment

Based on the evidence that 3-OH-BaP is a diagnostically specific and sensitive biomarker for internal exposure to carcinogenic BaP [1], this scenario applies to occupational health programs in industries where BaP exposure is a primary concern (e.g., coke ovens, aluminum smelting, asphalt paving). Unlike the non-specific marker 1-hydroxypyrene, monitoring urinary 3-OH-BaP provides a direct and unequivocal measure of a worker's internal dose of a known human carcinogen. This allows for more accurate risk stratification, assessment of personal protective equipment (PPE) efficacy, and compliance with regulatory limits that are increasingly focused on specific, high-potency carcinogens rather than total PAH.

Mechanistic Toxicology Studies on BaP Carcinogenesis and DNA Adduct Formation

This application is grounded in the evidence that 3-OH-BaP is not a terminal detoxification product but is further metabolized to 3-OH-BP-7,8-diol, a proximate mutagen that binds to DNA and can be activated to reactive bay-region diol-epoxides [1]. Researchers investigating the molecular mechanisms of BaP-induced carcinogenesis should select 3-OH-BaP as a key intermediate in the activation pathway. Studying its formation, secondary metabolism, and the resulting DNA adducts (which are distinct from those formed by the classic BaP-7,8-diol-9,10-epoxide pathway) is critical for a complete understanding of BaP's toxicological profile and for the development of targeted chemoprevention strategies.

In Vitro Disposition and ADME Studies of Benzo[a]pyrene and Its Metabolites

As highlighted by the differential conjugation of 3-OH-BaP in intestinal cell models, this compound serves as a critical probe for studying the phase II metabolism and transport of BaP [1]. In vitro systems using cell lines like Caco-2 and TC7, or primary hepatocytes, can be used to quantify the formation of 3-OH-BaP and its glucuronide and sulfate conjugates. This data is valuable for building physiologically based pharmacokinetic (PBPK) models to predict the absorption, distribution, metabolism, and excretion (ADME) of BaP in humans. The unique behavior of the 3-OH isomer, as compared to other BaP metabolites, makes it an essential analytical standard and investigative tool in these studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxy Benzopyrene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.